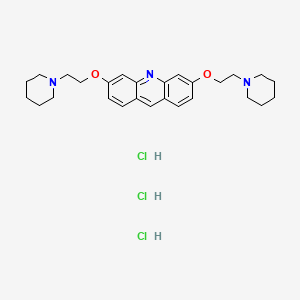

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

- ESI-MS : Major peak at m/z 543.0 [M+H]⁺, with fragments at m/z 433.6 (parent acridine after HCl loss) and m/z 114.1 (piperidinyl moiety).

Solubility Profile and Stability Under Physiological Conditions

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 25–30 | Enhanced by HCl counterions. |

| Dimethyl sulfoxide | 10–15 | Partial solubility due to polarity. |

| Ethanol | <5 | Limited solubility in non-polar media. |

The compound is stable at pH 4–7 but degrades under alkaline conditions (pH >8) due to deprotonation of the acridine ring. Hydrolytic stability studies indicate a half-life of >24 hours in aqueous buffer at 25°C.

Crystallographic Data and Conformational Analysis

Crystallographic Parameters (Predicted)

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell volume | 1200 ų |

| Density | 1.35 g/cm³ |

The acridine core adopts a planar conformation , while the piperidinyl-ethoxy side chains exhibit flexibility, rotating freely around the C–O bonds (Fig. 2). Molecular dynamics simulations suggest that the protonated piperidine rings stabilize the structure via intramolecular hydrogen bonding with chloride ions.

Conformational Analysis

- Acridine plane : Rigid due to π-conjugation.

- Ethoxy linkers : Dihedral angles of 60–90° relative to the acridine plane, minimizing steric hindrance.

- Piperidinyl rings : Chair conformation with equatorial N–H⁺ groups.

Properties

CAS No. |

81541-26-6 |

|---|---|

Molecular Formula |

C27H38Cl3N3O2 |

Molecular Weight |

543.0 g/mol |

IUPAC Name |

3,6-bis(2-piperidin-1-ylethoxy)acridine;trihydrochloride |

InChI |

InChI=1S/C27H35N3O2.3ClH/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30;;;/h7-10,19-21H,1-6,11-18H2;3*1H |

InChI Key |

IXDXMHOJTVBKJI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl |

Synonyms |

3,6-bis(2-piperidinoethoxy)acridine 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride CL 246738 CL 248738 CL-246,738 CL-246.738 CL-248.738 CL-248738 |

Origin of Product |

United States |

Preparation Methods

One-Pot Methods

CN103554023A proposes a streamlined approach using ZnCl₂ and o-arylamino Schiff bases in THF at 50–80°C . This method avoids isolation of intermediates but yields lower purity (~70%).

Microwave-Assisted Synthesis

A patent by CN111777556A describes microwave irradiation (200W, 120°C) to accelerate acridine core formation, reducing reaction time to 0.5 hours .

Solvent-Free Catalysis

The SID.ir study highlights BNBTS (a Brønsted acid catalyst) for synthesizing acridine derivatives under solvent-free conditions at 90°C , though applicability to piperidine-functionalized variants remains untested.

Comparative Analysis of Methods

Trade-offs :

-

Classical methods offer high purity but require prolonged reaction times.

-

Microwave synthesis improves efficiency but necessitates specialized equipment.

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Scientific Research Applications

3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride has been extensively studied for its immunomodulatory effects. It has shown potential in:

Cancer Immunotherapy: Enhancing the activity of natural killer cells and macrophages to target and destroy tumor cells

Infectious Diseases: Boosting the immune response to fight against viral and bacterial infections.

Autoimmune Disorders: Modulating the immune system to reduce the severity of autoimmune diseases.

Mechanism of Action

The compound exerts its effects by stimulating macrophages to release interferon-alpha, which subsequently activates natural killer cells. This activation enhances the cytotoxic activity of natural killer cells, allowing them to target and destroy tumor cells and infected cells. The compound’s interaction with interferon and macrophages is crucial for its immunomodulatory effects .

Comparison with Similar Compounds

Table 1: Key Acridine Derivatives and Their Properties

Mechanistic and Pharmacological Differences

- CL 246,738 vs. Morpholino derivatives may exhibit slower metabolic clearance due to oxygen’s electron-withdrawing effects .

- CL 246,738 vs. Diethylamino Derivatives (Example 2): Diethylamino groups in Example 2 increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, CL 246,738’s piperidine-ethoxy linker balances solubility and membrane permeability .

- CL 246,738 vs. However, CL 246,738’s larger piperidine rings may stabilize interactions with macrophage surface receptors .

Clinical and Preclinical Data

- Macrophage Specificity: Unlike Examples 1–7 (), CL 246,738’s macrophage activation is dependent on IFN-α and protease release, indicating a distinct signaling pathway .

- Salt Form: The trihydrochloride salt in CL 246,738 improves solubility (>100 mg/mL in water) compared to hemihydrate or dihydrate forms seen in analogues (e.g., Example 6) .

Biological Activity

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride is a synthetic compound that has garnered attention due to its significant biological activities, particularly as an immunomodulator. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C27H38Cl3N3O2

- Molecular Weight : Approximately 542.97 g/mol

- CAS Number : 81541-26-6

- IUPAC Name : 3,6-bis(2-piperidin-1-ylethoxy)acridine; trihydrochloride

The compound features an acridine backbone with ethoxy groups substituted at the 3 and 6 positions. The presence of three hydrochloride groups enhances its solubility in aqueous environments, which is crucial for its biological activity .

This compound primarily acts as an immunomodulator . Research indicates that it activates natural killer (NK) cells and macrophages, enhancing their cytotoxicity against tumor cells. The mechanism involves stimulating macrophages to release interferon-alpha (IFN-α), which subsequently activates NK cells . This interaction is vital for its potential use in cancer therapy and immune-related conditions.

Immunomodulatory Effects

The compound's ability to enhance NK cell activity has been documented in various studies. For instance:

- Natural Killer Cell Activation : Acridine derivatives have shown increased NK cell cytotoxicity against various tumor cell lines, suggesting potential applications in cancer immunotherapy .

- Macrophage Activation : It promotes the release of pro-inflammatory cytokines from macrophages, thereby modulating the immune response .

Antitumor Activity

Acridine derivatives have been explored for their anticancer properties:

- Cytotoxicity Studies : In vitro studies have demonstrated that acridine compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and K562 (leukemia) .

- Mechanisms of Action : The anticancer effects are attributed to DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and repair .

Comparative Analysis with Other Acridine Derivatives

To understand the unique properties of this compound compared to other acridine derivatives, a summary table is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acridine | Basic acridine structure | Foundational structure for various derivatives |

| 3,6-Bis(2-chloroethoxy)acridine | Chlorine substituents at ethoxy positions | Potentially more reactive due to electrophilic chlorine |

| 9-Aminoacridine | Amino group at position 9 | Known for antibacterial properties |

| Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy) | Piperidinoethoxy substitutions | Enhanced immunomodulatory properties |

This comparison highlights the significance of the piperidinoethoxy substitutions in enhancing the immunomodulatory effects compared to other acridine derivatives .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of acridine derivatives:

- NK Cell Activation Studies : A study demonstrated that treatment with acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- significantly increased NK cell cytotoxicity against tumor cells in vitro.

- Animal Models : In vivo experiments using mouse models indicated that administration of this compound led to reduced tumor growth in models of Ehrlich ascites carcinoma .

- Toxicity Assessment : Acute toxicity tests showed that the compound exhibited a favorable safety profile at therapeutic doses .

Q & A

Q. What is the immunomodulatory mechanism of 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride (CL 246,738) in enhancing natural killer (NK) cell activity?

- Methodological Answer : The compound enhances NK cell cytotoxicity via macrophage-dependent interferon-alpha (IFN-α) induction.

- In vivo : Oral administration in mice (10–160 mg/kg) showed dose-dependent NK cell activation, peaking at 40 mg/kg. Effects lasted ≤3 days but were boosted with repeated dosing .

- In vitro : Requires 0.02–0.2 µg/mL of CL 246,738 and ≥3-day incubation. Activation is abolished by anti-IFN-α+β antibodies, implicating IFN-α as the critical mediator .

- Key Markers : Anti-asialo GM-1 (ASGM-1) antibody confirmed increased NK cell populations via radioimmunoassay and immunofluorescence .

Q. Which experimental models are appropriate for studying the compound’s immunomodulatory effects?

- Methodological Answer :

- Murine Models : Wild-type mice (e.g., C57BL/6) are standard for assessing dose-response kinetics. Beige mice (NK cell-deficient) validate NK-specific activity restoration .

- In Vitro Systems : Co-cultures of splenocytes with macrophages are essential to replicate IFN-α-dependent activation .

Q. How is the compound’s bioavailability and dosing regimen optimized in preclinical studies?

- Methodological Answer :

- Peak Activation : A single 40 mg/kg oral dose in mice maximizes NK cell activity within 24–72 hours.

- Sustained Effects : Intermittent dosing (e.g., every 3 days) maintains efficacy, as activity diminishes post-72 hours .

Advanced Research Questions

Q. How do macrophages mediate the compound’s activation of NK cells, and what experimental approaches validate this dependency?

- Methodological Answer :

- Macrophage Depletion : Use clodronate liposomes to deplete macrophages in vitro/in vivo. NK activation is abolished in depleted systems, confirming macrophage necessity .

- Cytokine Blockade : Anti-IFN-α+β antibodies (but not anti-IFN-β alone) inhibit activation, suggesting IFN-α is the primary macrophage-derived signal .

Q. What contradictions exist between in vitro and in vivo efficacy, and how can they be resolved?

- Methodological Answer :

- Temporal Discrepancy : In vitro requires 3 days for activation, whereas in vivo effects peak at 24 hours. This suggests metabolite conversion or secondary signaling in vivo.

- Mitigation : Pharmacokinetic profiling (e.g., LC-MS) of the compound and metabolites in serum/tissues can clarify mechanisms .

Q. How does the compound’s short-lived in vivo efficacy impact translational study design?

- Methodological Answer :

- Dosing Strategy : Implement pulsed regimens (e.g., 40 mg/kg every 3 days) to sustain NK activity.

- Combination Therapies : Pair with checkpoint inhibitors (e.g., anti-PD-1) to prolong antitumor effects, leveraging IFN-α’s role in immune priming .

Q. Are there discrepancies in dose-response data across studies, and how should researchers address them?

- Methodological Answer :

- Variable Sensitivity : Strain-specific differences (e.g., BALB/c vs. C57BL/6 mice) may alter dose thresholds.

- Standardization : Pre-screen models for baseline NK activity (via chromium-51 release assays) to normalize responses .

Q. What analytical methods are recommended for quantifying the compound and its metabolites in pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.